JNJ-54175446
Description
Overview of the P2X7 Receptor in Central Nervous System Physiology and Pathology
The P2X7 receptor is a unique ATP-gated ion channel, a member of the larger family of purinergic P2X receptors. frontiersin.org Unlike other P2X receptors that are activated by low concentrations of ATP, the P2X7 receptor requires significantly higher levels of extracellular ATP to become fully active, typically in the millimolar range. mdpi.commdpi.com These high concentrations are often associated with cellular stress or damage, positioning the P2X7 receptor as a sensor for "danger signals" within the CNS. frontiersin.org
Under physiological conditions, the P2X7 receptor is involved in several neuronal processes, including neurotransmitter release and axonal growth. jneurosci.org However, its role becomes particularly prominent in pathological states. jneurosci.org In response to brain injury or disease, damaged cells release large amounts of ATP into the extracellular space. frontiersin.orgplos.org This surge in ATP activates P2X7 receptors, primarily found on microglia, the resident immune cells of the CNS. frontiersin.orgfrontiersin.org This activation triggers a cascade of events, including ion flux and the formation of a large membrane pore, although the physiological relevance of this macropore is still under investigation. frontiersin.org
Role of P2X7 Receptor in Neuroinflammatory Processes
The activation of the P2X7 receptor on microglia is a key step in initiating and perpetuating neuroinflammation. frontiersin.orgnih.gov When stimulated by high levels of ATP, the P2X7 receptor mediates the assembly and activation of the NLRP3 inflammasome, a multiprotein complex. nih.govresearchgate.net This, in turn, leads to the maturation and release of potent pro-inflammatory cytokines, most notably interleukin-1β (IL-1β) and interleukin-18 (IL-18). mdpi.comnih.gov
These cytokines amplify the inflammatory response, contributing to a cycle of neuroinflammation that can exacerbate neuronal damage. explorationpub.com Chronic activation of microglial P2X7 receptors is associated with sustained inflammation and neurotoxicity. explorationpub.com This process is implicated in the pathology of numerous CNS disorders, including:
Neurodegenerative Diseases: In conditions like Alzheimer's disease and Parkinson's disease, P2X7 receptor expression is often upregulated around pathological hallmarks like amyloid-beta plaques, where it contributes to microglial activation and the release of inflammatory mediators. mdpi.comresearchgate.net
Epilepsy: Studies suggest that P2X7 receptor antagonism may have anticonvulsant and antiepileptogenic effects, potentially by mitigating the neuroinflammation associated with seizures. plos.orgmdpi.com
Mood Disorders: There is growing evidence linking neuroinflammation to the pathophysiology of major depressive disorder and bipolar disorder. clinicaltrials.govfrontiersin.org The P2X7-IL-1β pathway is considered a key player in this process. frontiersin.org
Rationale for P2X7 Receptor Antagonism as a Therapeutic Strategy in Central Nervous System Disorders
The central role of the P2X7 receptor in driving neuroinflammation makes it an attractive therapeutic target. The rationale for developing P2X7 receptor antagonists for CNS disorders is based on the following key points:
Targeting the "On-Demand" Nature of Activation: Since the P2X7 receptor is primarily activated under pathological conditions of high extracellular ATP, a neutral antagonist would likely have minimal effects on normal physiological processes, potentially reducing the risk of side effects. frontiersin.org
Upstream Regulation of Inflammation: By blocking the P2X7 receptor, it is possible to inhibit the downstream cascade of inflammasome activation and the release of key pro-inflammatory cytokines like IL-1β. frontiersin.org This offers a way to modulate the neuroinflammatory response at an early and critical stage.
Broad Applicability: Given that neuroinflammation is a common feature across a wide range of CNS disorders, including neurodegenerative diseases, epilepsy, and psychiatric conditions, a successful P2X7 receptor antagonist could have broad therapeutic potential. researchgate.netalliedmarketresearch.comresearchgate.net
Historical Context and Development of JNJ-54175446
The development of this compound represents a significant advancement in the pursuit of brain-penetrant P2X7 receptor antagonists. frontiersin.org Early research focused on identifying potent and selective antagonists, but achieving adequate penetration of the blood-brain barrier (BBB) remained a challenge.
This compound was developed from earlier compounds and exhibits favorable physicochemical properties that allow for efficient partitioning into the central nervous system. frontiersin.orgwhiterose.ac.uk Preclinical studies demonstrated its high potency and selectivity for the P2X7 receptor across different species. medchemexpress.comfrontiersin.org This promising preclinical profile led to its advancement into clinical trials to evaluate its effects in humans. frontiersin.org
Clinical investigations have explored the utility of this compound in the context of major depressive disorder. clinicaltrials.govnih.gov One study investigated its effects in patients with major depressive disorder using a total sleep deprivation model, which is known to cause a temporary antidepressant effect. nih.govchdr.nl The results suggested that this compound may have mood-stabilizing properties by attenuating the mood improvement induced by sleep deprivation. chdr.nl Another trial aimed to assess its antidepressant efficacy in patients with an incomplete response to standard antidepressant medications. clinicaltrials.gov
These studies, along with ongoing research, underscore the continued interest in this compound as a potential therapeutic agent for CNS disorders where neuroinflammation plays a key role. wikipedia.orgfrontiersin.org
Research Findings on this compound
| Study Focus | Key Findings | Implication |
| Potency and Selectivity | Potent and selective antagonist for human and rat P2X7 receptors with pIC50 values of 8.46 and 8.81, respectively. medchemexpress.com | Demonstrates high affinity and specificity for the target receptor. |
| Pharmacokinetics | Exhibits favorable physicochemical properties and efficient central nervous system penetration. frontiersin.org | Capable of reaching its target within the brain to exert its effects. |
| Preclinical Models | Shown to be effective in animal models of epilepsy. mdpi.com | Suggests potential as an anticonvulsant or antiepileptogenic agent. |
| Human Clinical Trials | In healthy volunteers, it suppressed peripheral IL-1β release and modulated the effects of dexamphetamine on mood and motor performance. nih.gov | Provides evidence of target engagement and pharmacodynamic effects in humans. |
| Major Depressive Disorder Trials | Investigated for its antidepressant efficacy in patients with major depressive disorder. clinicaltrials.govchdr.nl One study suggested mood-stabilizing effects. chdr.nl | Explores its potential as a novel treatment for mood disorders by targeting neuroinflammation. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]-[(4R)-1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF4N6O/c1-9-15-13(29(27-26-15)17-24-7-10(20)8-25-17)5-6-28(9)16(30)11-3-2-4-12(14(11)19)18(21,22)23/h2-4,7-9H,5-6H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFVVQFVGMFTBD-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF4N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627902-21-9 | |
| Record name | JNJ-54175446 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627902219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-54175446 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15358 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | JNJ-54175446 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32524GLF40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Jnj 54175446
In Vitro Receptor Interaction Profile
Affinity and Potency for P2X7 Receptor Across Species
JNJ-54175446 demonstrates high affinity and potency for the P2X7 receptor, with notable activity across various species, a crucial feature for translational research. frontiersin.org This allows for robust target engagement studies in preclinical rodent models and other species before moving to human trials. frontiersin.org The compound exhibits low nanomolar potency at both human and rat P2X7 orthologues. drugtargetreview.com In vitro studies have quantified its inhibitory activity, often expressed as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration, IC50). The compound shows potent antagonism for human and rat P2X7 receptors and slightly less potent, but still significant, activity against mouse, dog, and macaque P2X7 receptors. medchemexpress.comfrontiersin.org
| Species | Receptor | Potency (pIC50) | Reference |
|---|---|---|---|
| Human | hP2X7 | 8.46 | medchemexpress.commedchemexpress.com |
| Rat | rP2X7 | 8.81 | medchemexpress.commedchemexpress.com |
| Mouse | mP2X7 | 7.8 | medchemexpress.com |
| Dog | dP2X7 | 7.9 | medchemexpress.com |
| Macaque | macP2X7 | 8.1 | medchemexpress.com |
Receptor Selectivity Against Related Purinergic Receptors
This compound is characterized as a highly selective antagonist for the P2X7 receptor. frontiersin.orgtargetmol.com This selectivity is critical for minimizing off-target effects and ensuring that its pharmacological actions are mediated specifically through the intended P2X7 pathway. While detailed screening data against a full panel of other purinergic receptors (such as P2X1, P2X2, or P2Y subtypes) is not extensively reported in the provided sources, its description as "highly selective" implies favorable differentiation from other related receptors. frontiersin.orgnih.gov The development of selective antagonists like this compound represents a key advancement over less specific compounds. medchemexpress.com
Modulation of P2X7 Receptor-Mediated Ion Channel Activity
The P2X7 receptor functions as a ligand-gated ion channel that, upon activation by ATP, allows the flux of cations including Ca²⁺, Na⁺, and K⁺. snmjournals.org This process, particularly in microglia, triggers the assembly of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, including IL-1β and IL-18. frontiersin.orgtargetmol.comnih.gov
This compound acts as an antagonist, blocking this ion channel activity. researchgate.netnih.gov By binding to the P2X7 receptor, it prevents the conformational changes induced by ATP, thereby inhibiting ion flux and the downstream inflammatory cascade. drugtargetreview.comfrontiersin.org Preclinical experiments have demonstrated that this compound effectively attenuates the release of IL-1β from microglial cells. targetmol.comnih.gov Specifically, it has been shown to block IL-1β release induced by the P2X7 receptor agonist 3′-O-(4-benzoylbenzoyl)-ATP (BzATP) in both human white blood cells and rat brains, confirming its mechanism of action in native systems. news-medical.netnih.gov
In Vivo Pharmacological Profile in Preclinical Models
Brain Penetration and Distribution
A key feature of this compound is its ability to penetrate the blood-brain barrier, a prerequisite for targeting CNS disorders. nih.govfrontiersin.orgalzdiscovery.org Preclinical studies in rats have confirmed its efficient entry into the brain, with a brain/plasma ratio of approximately 1.1. frontiersin.orgnih.gov This indicates that the compound distributes readily into the CNS. frontiersin.org
Studies in humans have further corroborated these findings. An analysis of cerebrospinal fluid (CSF), which serves as a proxy for brain exposure, showed that while the total maximum concentration (Cmax) of this compound in CSF was lower than in total plasma, the concentrations of the unbound, pharmacologically active compound were comparable between plasma and CSF (88.3±35.7 ng/mL in unbound plasma vs. 114±39 ng/mL in CSF). researchgate.netnih.gov This confirmation of passive brain penetration underscores its suitability for treating CNS conditions. alzdiscovery.orgnih.gov
Central and Peripheral Target Engagement in Animal Models
This compound has demonstrated robust and dose-dependent target engagement in both the central and peripheral compartments in various animal models. drugtargetreview.comfrontiersin.org
In rats, ex vivo autoradiography showed dose-dependent occupancy of brain P2X7 receptors, with an ED50 (the dose required to achieve 50% of the maximum effect) of 0.46 mg/kg. medchemexpress.comfrontiersin.orgnih.gov This level of brain occupancy corresponded to a plasma concentration (EC50) of 105 ng/mL. frontiersin.orgnih.gov Following a 10 mg/kg oral dose in rats, the compound achieved a robust and sustained P2X7 brain occupancy of over 80% for 24 hours. frontiersin.orgnih.gov Consistent with this central target engagement, this compound was shown to attenuate the release of IL-1β in the rat hippocampus as measured by microdialysis. frontiersin.orgnih.gov
In vivo target engagement was also demonstrated in higher species. In dogs, this compound was shown to bind to brain P2X7 receptors and block the release of IL-1β in the blood, providing a model for both central and peripheral engagement in the same species. frontiersin.orgnih.gov Furthermore, Positron Emission Tomography (PET) imaging studies in rhesus monkeys using the P2X7-specific radioligand ¹⁸F-JNJ-64413739 showed clear, dose-dependent receptor occupancy by this compound. nih.govsnmjournals.org
| Animal Model | Dose (intravenous) | Brain P2X7 Receptor Occupancy | Reference |
|---|---|---|---|
| Rhesus Monkey | 0.1 mg/kg | 17% | nih.govsnmjournals.org |
| Rhesus Monkey | 2.5 mg/kg | 60% | nih.govsnmjournals.org |
Receptor Occupancy Studies in Non-Human Primates Using Positron Emission Tomography Radioligands
The central target engagement of this compound in the brain was quantified in non-human primates using positron emission tomography (PET). snmjournals.orgnih.gov These studies are critical for establishing a compound's ability to cross the blood-brain barrier and interact with its intended target in a living system. news-medical.netnih.gov In these preclinical evaluations, rhesus monkeys were administered this compound, and the occupancy of the P2X7 receptor was measured using the novel, selective P2X7 PET radioligand ¹⁸F-JNJ-64413739. snmjournals.orgnih.gov
The results demonstrated a clear, dose-dependent receptor occupancy in the two rhesus monkeys studied. snmjournals.orgnih.govmedkoo.com Intravenous administration of a 0.1 mg/kg dose of this compound resulted in a receptor occupancy of approximately 17-18%. snmjournals.orgmedkoo.compatsnap.com A higher intravenous dose of 2.5 mg/kg produced a receptor occupancy of 60%. snmjournals.orgnih.govmedkoo.compatsnap.commedkoo.com These findings confirmed that this compound effectively penetrates the central nervous system and binds to the P2X7 receptor in a dose-responsive manner. snmjournals.orgsnmjournals.org The successful demonstration of reproducible and dose-dependent receptor occupancy in these primate studies was a key step in validating ¹⁸F-JNJ-64413739 as a suitable PET tracer for human receptor occupancy studies. snmjournals.orgnih.gov
Table 1: P2X7 Receptor Occupancy of this compound in Rhesus Monkeys Data derived from PET imaging studies with the radioligand ¹⁸F-JNJ-64413739.
| Dose (Intravenous) | Resulting Receptor Occupancy | Analysis Method |
| 0.1 mg/kg | 17% | Logan Graphical Analysis |
| 2.5 mg/kg | 60% | Logan Graphical Analysis |
General Pharmacodynamic Relationships in Preclinical Studies
The pharmacodynamic profile of this compound has been characterized through a series of preclinical in vitro and in vivo studies, establishing it as a potent and selective P2X7 receptor antagonist. medkoo.commedkoo.comfrontiersin.org The compound demonstrates high-affinity binding to both human and rat recombinant P2X7 receptors. medkoo.commedkoo.com Its potency varies across species, as detailed in Ca²⁺ flux assays. medkoo.commedchemexpress.com
A key pharmacodynamic effect of P2X7 receptor antagonism is the inhibition of interleukin-1β (IL-1β) release. news-medical.netacs.org this compound has demonstrated a robust, dose-dependent inhibition of IL-1β release in various preclinical models. frontiersin.org For instance, it effectively blocked IL-1β release in the rat hippocampus and inhibited ex-vivo lipopolysaccharide (LPS)-induced IL-1β release in rat microglia and human monocytes. news-medical.netfrontiersin.org Furthermore, the compound inhibited IL-1β release in human peripheral blood monocytes and human whole blood with high potency. medkoo.commedkoo.com In rats, this compound showed a dose-dependent occupancy with an ED₅₀ of 0.46 mg/kg. medchemexpress.com This consistent pharmacodynamic relationship between dose, receptor engagement, and downstream functional effects like cytokine inhibition is a hallmark of its preclinical characterization. frontiersin.orgresearchgate.net
Table 2: Potency (pIC₅₀) of this compound at P2X7 Receptors Across Species Data from Ca²⁺ flux assays.
| Species | pIC₅₀ |
| Human (hP2X7) | 8.46 |
| Rat (rP2X7) | 8.81 |
| Mouse | 7.8 |
| Dog | 7.9 |
| Macaque | 8.1 |
Table 3: Inhibition of IL-1β Release by this compound
| System | Potency (pIC₅₀) |
| Human Peripheral Blood Monocytes | 7.7 ± 0.1 |
| Human Whole Blood | 8.1 ± 0.1 |
Mechanism of Action and Cellular Pathways Influenced by Jnj 54175446
Inhibition of ATP-Induced P2X7 Receptor Activation
JNJ-54175446 functions as a direct antagonist of the P2X7 receptor, an ATP-gated ion channel. nih.gov The P2X7 receptor's activation by ATP leads to the opening of a non-selective cation channel. patsnap.com In conditions of inflammation, oxidative stress, or cell injury, elevated extracellular ATP levels trigger this activation. news-medical.net this compound selectively binds to this receptor, preventing ATP from inducing channel opening and subsequent intracellular signaling. acs.org The compound has demonstrated high affinity for the P2X7 receptor across different species, although with varying potencies. medchemexpress.comadooq.com
| Species | Potency (pIC50) | Reference |
|---|---|---|
| Human (hP2X7) | 8.46 | medchemexpress.comadooq.com |
| Rat (rP2X7) | 8.81 | medchemexpress.comadooq.com |
| Mouse | 7.8 | medchemexpress.com |
| Dog | 7.9 | medchemexpress.com |
| Macaque | 8.1 | medchemexpress.com |
Attenuation of Pro-inflammatory Cytokine Release (e.g., Interleukin-1β) in Cellular and Animal Models
A primary consequence of P2X7R activation is the maturation and release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). nih.govnih.govmdpi.com This process is a critical component of the neuroinflammatory response. news-medical.net this compound has been shown to effectively attenuate this cytokine release. nih.govresearchgate.net In preclinical and clinical studies, the compound suppressed the ex vivo release of cytokines induced by lipopolysaccharide (LPS). nih.gov
Specifically, this compound inhibits the release of IL-1β from peripheral blood and microglia by blocking the P2X7R-NLRP3 inflammasome signaling pathway. nih.govnih.govnih.gov In human studies, this compound demonstrated a dose-dependent inhibition of IL-1β release from peripheral blood stimulated with LPS and the P2X7R agonist 3'-O-(4-benzoylbenzoyl)-ATP (BzATP). nih.govresearchgate.net This confirmed the compound's pharmacological activity in both the periphery and the central nervous system (CNS). news-medical.net
| Model/System | Stimulus | Effect of this compound | Reference |
|---|---|---|---|
| Human Peripheral White Blood Cells (ex vivo) | LPS / BzATP | Reduced IL-1β release | news-medical.netnih.govresearchgate.net |
| Rat Microglia (preclinical) | LPS | Reduction of ex vivo IL-1β release | news-medical.net |
| Human Monocytes (preclinical) | LPS | Reduction of ex vivo IL-1β release | news-medical.net |
| Healthy Human Volunteers | LPS (ex vivo challenge) | Suppressed peripheral IL-1β release | nih.govnih.govnih.gov |
Modulation of Microglial Activation and Associated Cellular Responses
Microglia are the primary immune cells of the CNS, and their activation is a hallmark of neuroinflammation. news-medical.netnih.gov The P2X7 receptor is abundantly expressed on microglia and plays a crucial role in mediating their activation and proliferation. nih.govnih.govnih.gov Overexpression or prolonged activation of P2X7R can be sufficient to drive microglial activation. nih.gov
Impact on Neuroinflammatory Cascades in the Brain
The antagonism of P2X7R by this compound has a significant impact on broader neuroinflammatory cascades within the brain. nih.gov The P2X7–IL-1β pathway is considered a primary driver of neuroinflammation. news-medical.net When extracellular ATP acts as a danger signal, the activation of the P2X7-NLRP3-IL-1β signaling cascade in microglia initiates and sustains the inflammatory response. nih.gov
Influence on Neural-Glial Interactions Mediated by P2X7 Receptor
The P2X7 receptor is a key mediator in the complex communication between neurons and glial cells, including microglia and astrocytes. nih.govfrontiersin.org Astrocytes, which are now recognized as active partners in neural communication, also express functional P2X7 receptors. frontiersin.org Activation of these astrocytic receptors can lead to the release of neurotransmitters like glutamate. frontiersin.org
By blocking P2X7R, this compound can influence these intricate interactions. For instance, by reducing microglial activation and the subsequent release of inflammatory cytokines, the compound can indirectly alter the environment in which neurons function, potentially protecting them from inflammation-induced damage. nih.gov Furthermore, by modulating astrocytic P2X7R activity, it may affect gliotransmitter release, thereby influencing synaptic transmission and neuronal excitability, although direct effects on synaptic transmission were not observed in one study of the prefrontal cortex. frontiersin.org The reduction in astrogliosis seen in animal models treated with this compound further points to its ability to normalize glial cell responses and restore a healthier neural-glial environment. nih.gov
Preclinical Therapeutic Efficacy Studies of Jnj 54175446
Research in Neuropsychiatric Disorder Models
The role of neuroinflammation in the pathophysiology of mood disorders has prompted investigations into the therapeutic potential of P2X7 receptor antagonists. nih.govnih.gov Activation of the P2X7 receptor can initiate a neuroinflammatory cascade involving the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), which are linked to the pathogenesis of mood disorders. nih.govnih.govnews-medical.net Preclinical studies with CNS-penetrant P2X7 antagonists have demonstrated efficacy in models relevant to psychiatric diseases. nih.gov
Animal Models of Mood Disorders (e.g., Chronic Stress Paradigms)
Chronic stress models are widely used in translational neuropsychiatry to induce depressive-like behaviors and associated biological changes in animals. nih.gov Research has shown that chronic stress can lead to the activation of the P2X7–NLRP3–IL-1β pathway, resulting in microglial activation and neuroinflammation. nih.gov In line with this, P2X7 receptor antagonists have shown efficacy in chronic stress models. nih.gov Preclinical experiments demonstrated that CNS-penetrant P2X7R antagonists, such as JNJ-54175446, can block the release of IL-1β in rat brains. news-medical.net These findings support the hypothesis that P2X7R antagonists could be effective in treating mood disorders where chronic stress and neuroinflammation are contributing factors. news-medical.net
Effects on Behavioral Phenotypes in Preclinical Models (e.g., Locomotion, Mood-Related Measures in Dexamphetamine Challenge Models)
The dexamphetamine challenge model is used to investigate the pharmacodynamic effects of compounds on the CNS. nih.gov In rodent models, this compound was found to attenuate amphetamine-induced increases in locomotion. chdr.nl This preclinical finding was subsequently explored in a human dexamphetamine challenge study, which found that this compound attenuated dexamphetamine-induced increases in locomotion and enhanced its mood-elevating effects. nih.govresearchgate.net These results from animal and human studies suggest that the pharmacological profile of this compound is consistent with a potential mood-modulating effect. nih.govresearchgate.net
| Model Type | Behavioral Measure | Observed Effect of this compound | Reference |
|---|---|---|---|
| Rodent Model | Amphetamine-Induced Locomotion | Attenuation of increased locomotion | chdr.nl |
| Human Challenge Model | Dexamphetamine-Induced Locomotion | Attenuation of increased locomotion | nih.govresearchgate.net |
| Human Challenge Model | Dexamphetamine-Induced Mood Elevation | Enhancement of mood-elevating effects | nih.govresearchgate.net |
Modulation of Neurotransmitter Systems and Excitatory Neurotransmission in Animal Brain
The P2X7 receptor is involved in the complex interplay between neurons and glial cells, and its modulation can impact neurotransmission. acs.org P2X7 receptors are known to participate in the modulation of neurotransmission and neuron-glia communication. iu.edu Findings from preclinical and clinical studies support the theory that P2X7 receptor antagonism modulates excitatory neurotransmission, potentially through a reduction in glutamatergic signaling. chdr.nl In rats, this compound demonstrated dose-dependent brain P2X7 occupancy and attenuated brain IL-1β release, confirming its ability to engage its central target and modulate neuroinflammatory pathways that can influence neuronal excitability. nih.gov
Research in Neurological Disorder Models
The link between neuroinflammation and neurological disorders such as epilepsy has led to the investigation of P2X7 receptor antagonists as potential therapeutics. nih.govfrontiersin.org Over-expression of the P2X7 receptor has been identified within the seizure focus in both experimental and human epilepsy. frontiersin.org
Models of Drug-Resistant Epilepsy (e.g., Intra-amygdala Kainic Acid Model)
The intra-amygdala kainic acid (IAKA) model in mice is an established model for studying drug-resistant temporal lobe epilepsy (TLE). nih.gov In this model, status epilepticus triggered by IAKA leads to hippocampal damage and the emergence of recurrent spontaneous seizures that are refractory to some common anti-seizure medicines, such as levetiracetam, phenytoin, and carbamazepine. frontiersin.orgnih.gov This model is therefore valuable for testing novel therapeutic strategies for treatment-resistant epilepsy. frontiersin.org this compound has been specifically evaluated in the IAKA mouse model. frontiersin.orgnih.gov
Anti-Seizure Effects and Disease Modification Potential in Animal Models
In the IAKA model of drug-resistant TLE, this compound demonstrated significant anti-seizure effects. frontiersin.orgnih.gov Daily administration of the compound resulted in a significant reduction in spontaneous recurrent seizures. nih.govnih.gov Notably, this seizure suppression was observed to last for several days even after the cessation of treatment, suggesting a potential disease-modifying effect. nih.govnih.gov
Further analysis of brain tissue from this compound-treated mice revealed a reduction in astrogliosis and altered microglia morphology in the hippocampus. nih.govnih.gov Gliosis is a hallmark of hippocampal sclerosis, a common pathology in TLE. nih.gov The reduction in these markers, associated with neuroinflammation, provides further evidence that targeting the P2X7 receptor may have therapeutic applications in treating temporal lobe epilepsy. nih.govnih.gov
| Parameter | Finding with this compound Treatment | Implication | Reference |
|---|---|---|---|
| Spontaneous Recurrent Seizures | Significant reduction in seizure frequency | Anti-seizure effect | frontiersin.orgnih.govnih.gov |
| Effect Duration | Seizure reduction persisted after drug washout | Potential disease-modifying effect | nih.govnih.gov |
| Hippocampal Astrogliosis | Reduced | Anti-neuroinflammatory effect | nih.govnih.gov |
| Microglia Morphology | Altered | Modulation of glial cell activation | nih.govnih.gov |
Impact on Neuropathological Hallmarks (e.g., Astrogliosis, Microglia Morphology) in Epilepsy Models
The progression of epilepsy is often associated with significant structural and cellular changes in the brain, collectively known as neuropathological hallmarks. Among these, reactive gliosis, which involves the activation and proliferation of glial cells like astrocytes (astrogliosis) and microglia (microgliosis), is a key feature in epileptic tissue. nih.govoaepublish.com These processes contribute to the inflammatory environment and altered neuronal excitability that characterize the condition. nih.govuni.lu Studies on the P2X7 receptor antagonist this compound have investigated its potential to modulate these pathological changes in preclinical models of epilepsy.
In the intra-amygdala kainic acid (IAKA) mouse model of drug-resistant temporal lobe epilepsy, treatment with this compound demonstrated a significant impact on astrogliosis. nih.govnih.gov Analysis of hippocampal tissue from treated mice revealed a notable reduction in the staining for Glial Fibrillary Acidic Protein (GFAP), a primary marker for reactive astrocytes. This effect was particularly pronounced in the CA3 subfield of the hippocampus, an area critically involved in seizure generation and propagation. nih.govnih.gov While GFAP staining was also observed in the CA1 and dentate gyrus regions, the significant reduction was localized to the CA3 subfield in the this compound-treated group compared to the vehicle-treated controls. nih.gov This suggests a targeted effect on the most pronounced pathological changes within the hippocampal circuit in this model. The reduction in astrogliosis may be a secondary effect resulting from the inhibition of interleukin-1β (IL-1β) production, as IL-1β is a known potent trigger for astrogliosis. nih.gov
The table below summarizes the key preclinical findings regarding the impact of this compound on neuropathological hallmarks in an epilepsy model.
| Neuropathological Hallmark | Brain Region | Method of Analysis | Finding in this compound-Treated Group |
| Astrogliosis | Hippocampus (CA3 subfield) | GFAP Immunostaining | Significantly reduced |
| Microglia Morphology | Hippocampus (CA3 subfield) | Immunohistochemistry | Altered process morphology |
| Microgliosis (Count) | Hippocampus | Microglia Counts | No significant reduction |
| P2X7 Receptor Expression | Hippocampus | Ex vivo Radiotracer Assay | No difference in surface expression |
Other Investigational Preclinical Therapeutic Applications of P2X7 Receptor Antagonism
The P2X7 receptor's crucial role in inflammation and immunity has made it an attractive target for a variety of conditions beyond epilepsy. nih.govmdpi.com The antagonism of this receptor has shown therapeutic potential in numerous preclinical models of disease, primarily by modulating neuroinflammatory and immune responses. frontiersin.orgmdpi.com
Neuroinflammation and Pain: A significant body of preclinical research supports the role of P2X7 receptor antagonists in treating inflammatory and neuropathic pain. nih.govresearchgate.net Activation of P2X7 receptors on microglia by ATP released from damaged neurons triggers the release of pro-inflammatory cytokines like IL-1β, which contributes to the maintenance of pain states. nih.govalzdiscovery.org By blocking this receptor, antagonists can reduce microglial activation and subsequent cytokine release, thereby alleviating pain symptoms in various rodent models. researchgate.netalzdiscovery.org
Neurodegenerative and Psychiatric Disorders: The role of neuroinflammation in the pathogenesis of neurodegenerative and psychiatric conditions has led to the investigation of P2X7 receptor antagonists in these areas.
Alzheimer's Disease: P2X7 receptor antagonism has been linked to neuroprotection in the context of Alzheimer's disease. nih.gov
Major Depressive Disorder (MDD): The P2X7–IL-1β pathway is considered a key element in neuroinflammation associated with mood disorders. news-medical.net This has prompted clinical investigation of brain-penetrant P2X7 receptor antagonists. This compound, in particular, was advanced to clinical trials for patients with MDD, based on its potential to mitigate the effects of chronic stress and inflammation on mood regulation. news-medical.netresearchgate.netresearchgate.net
Other Inflammatory Conditions: The therapeutic potential of P2X7 receptor antagonism extends to systemic inflammatory diseases. Preclinical studies have suggested benefits in conditions such as:
Rheumatoid arthritis nih.gov
Inflammatory bowel disease mdpi.com
Non-alcoholic steatohepatitis (NASH) alzdiscovery.org
Chronic pulmonary conditions mdpi.com
Oncology: The role of the P2X7 receptor in cancer is complex. Depending on the context, its activation can either promote tumor growth or induce cancer cell death. nih.gov Preclinical data suggest that P2X7 receptor antagonists could be beneficial in certain cancers, for instance by reducing cell migration in lung cancer models. nih.gov
The table below provides an overview of other potential therapeutic applications for P2X7 receptor antagonists based on preclinical evidence.
| Therapeutic Area | Rationale for P2X7R Antagonism | Preclinical Evidence |
| Pain | Reduces activation of microglia and release of pro-inflammatory cytokines (e.g., IL-1β) that maintain pain states. nih.govalzdiscovery.org | Effective in rodent models of inflammatory and neuropathic pain. researchgate.net |
| Major Depressive Disorder (MDD) | Modulates the P2X7–IL-1β neuroinflammatory pathway implicated in mood disorders. news-medical.net | This compound was selected as a clinical candidate for MDD due to its anti-neuroinflammatory effects. researchgate.net |
| Alzheimer's Disease | Blockade of the P2X7 receptor is associated with neuroprotective effects. nih.gov | Evidence of a protective pathway related to receptor antagonism. nih.gov |
| Systemic Inflammatory Diseases | Inhibits the release of key inflammatory mediators like IL-1β and IL-18. nih.gov | Potential efficacy shown in models of rheumatoid arthritis, IBD, and NASH. mdpi.comnih.govalzdiscovery.org |
| Cancer | Can inhibit tumor cell migration and, in some contexts, promote apoptosis. nih.gov | Anti-migratory effects observed in lung cancer models. nih.gov |
Methodological Approaches in Jnj 54175446 Research
In Vitro and Ex Vivo Assay Systems for Receptor Function and Ligand Binding
The initial characterization of a compound like JNJ-54175446 typically involves a suite of in vitro and ex vivo assays to determine its binding affinity and functional activity at its target receptor. sygnaturediscovery.comchelatec.com These assays are fundamental for early drug screening and development. sygnaturediscovery.com
In Vitro Assays:
Radioligand Binding Assays: These are powerful tools to study the direct interaction of a compound with its receptor. sygnaturediscovery.com They can be conducted using recombinant cell lines expressing the target receptor or native tissue preparations. sygnaturediscovery.com The primary outputs of these assays are the dissociation constant (Kd), which indicates the affinity of the radioligand, and the receptor density (Bmax). chelatec.com Competitive binding assays are also employed to determine the inhibitory constant (Ki) of a test compound like this compound, which reflects its potency in displacing a known radioligand from the receptor. chelatec.com
Functional Assays: To understand how receptor binding translates into a biological response, functional assays are crucial. nih.gov For G-protein coupled receptors (GPCRs), which are common drug targets, these assays can measure the accumulation of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium. nih.govcreative-biolabs.com For instance, the inhibition of peptide YY (PYY)-stimulated calcium responses is a method used to determine the functional activity of antagonists at the Y2 receptor. nih.gov Another common technique is the [35S]GTPγS binding assay, which measures the activation of G-proteins following receptor agonism. sygnaturediscovery.com
Ex Vivo Assays:
Ex Vivo Receptor Occupancy: This technique is used to demonstrate that a compound reaches and binds to its target in a biological system after administration. sygnaturediscovery.com It provides a valuable link between in vitro activity, drug exposure at the site of interest, and in vivo efficacy. sygnaturediscovery.com Typically, tissue samples from animals treated with the compound are analyzed to measure the degree of receptor binding. sygnaturediscovery.com
Ex Vivo Tissue Assays: Live human tumor assays, for example, allow for the examination of ligand-induced endocytosis of receptors in non-dissociated tumors, providing insights into physiological events within a more complex biological context. nih.gov
These assay systems provide critical data on the potency, selectivity, and functional effects of a compound, forming the basis for its further development.
Utilization of Animal Models for Pharmacodynamic and Efficacy Assessment
Animal models are indispensable for evaluating the pharmacodynamic (PD) and efficacy of a drug candidate in a living organism. ijrpc.comnih.gov The selection of an appropriate animal model is critical and is based on similarities with humans in terms of pharmacodynamics, pharmacokinetics, and pathophysiology. eupati.eu
For a compound like this compound, a range of animal models, likely including rodents (rats, mice) and potentially non-human primates, would be used to assess its effects on the central nervous system. ijrpc.comeupati.eu These models allow researchers to investigate the relationship between drug concentration and its pharmacological effect over time. frontiersin.org
Electrophysiological Techniques (e.g., EEG Recordings in Animal Models)
Electrophysiological techniques provide high-precision insights into the effects of a drug on neuronal activity and brain networks. nih.gov
Neuroimaging Techniques (e.g., PET Imaging for Receptor Occupancy in Non-Human Primates)
Neuroimaging techniques offer a non-invasive way to visualize and quantify drug-target engagement in the living brain.
Positron Emission Tomography (PET): PET imaging is a powerful tool for measuring receptor occupancy in both preclinical animal models and humans. nih.govnih.gov In non-human primates, which are often considered a suitable model to predict drug behavior in the human brain, PET studies can determine the relationship between the administered dose of a compound and the percentage of target receptors occupied in the brain. nih.govfrontiersin.org This information is crucial for selecting appropriate doses for clinical trials. nih.gov The development of novel radioligands is key to the success of these studies. nih.gov A joint direct parametric reconstruction framework is a newer method being evaluated to improve the accuracy of receptor occupancy estimation from PET data, especially in regions with low receptor density. arxiv.org
Molecular and Cellular Biology Techniques (e.g., Immunohistochemistry)
Following in vivo studies, molecular and cellular biology techniques are often used to examine the effects of the compound at a microscopic level.
Immunohistochemistry (IHC): IHC is used to visualize the localization and expression of specific proteins (such as the target receptor) within tissue sections. This can help to confirm the distribution of the target and to observe any drug-induced changes in protein expression or cellular morphology.
Translational Research Paradigms Utilizing Preclinical Models to Inform Clinical Development
Translational research acts as a bridge between preclinical findings and clinical application, aiming to ensure that data from laboratory and animal studies can effectively predict outcomes in humans. researchgate.netcrownbio.com
The development of a compound like this compound relies heavily on a translational approach. nih.govevotec.com This involves:
Integrating Preclinical Data: Data from in vitro assays, pharmacodynamic studies in animal models, and receptor occupancy measurements are integrated to build a comprehensive understanding of the drug's mechanism of action and dose-response relationship. frontiersin.org
Biomarker Development: Identifying and validating biomarkers in preclinical models is a key aspect of translational research. crownbio.com These biomarkers can then be used in clinical trials to monitor drug activity and patient response. crownbio.com
PK/PD Modeling: Pharmacokinetic/pharmacodynamic (PK/PD) modeling is used to simulate and predict the drug's behavior in humans based on preclinical data. frontiersin.org This helps in designing more efficient and informative clinical trials. frontiersin.org By establishing a clear relationship between exposure and effect in animals, researchers can better estimate the therapeutic window in humans. nih.gov
Ultimately, the goal of these translational paradigms is to de-risk clinical development, optimize trial design, and increase the likelihood of successfully bringing a new therapeutic to patients. crownbio.comevotec.com
Comparative Analysis and Future Preclinical Research Directions
Comparison of JNJ-54175446 with Other P2X7 Receptor Antagonists in Preclinical Development
This compound is one of several P2X7 receptor antagonists that have been evaluated in preclinical models. Its characteristics, particularly its high potency across species and ability to penetrate the blood-brain barrier (BBB), distinguish it from many earlier compounds. frontiersin.orgdrugtargetreview.com
A significant portion of early preclinical research utilized antagonists like Brilliant Blue G (BBG). mdpi.com While valuable for initial proof-of-concept studies due to its low cost and availability, BBG has limitations, including non-specific effects, poor BBB penetration, and significant species variability in potency. mdpi.comnih.gov For instance, BBG is more selective for the rat P2X7 receptor than for human or mouse receptors and has been shown to be ineffective in blocking P2X7-mediated IL-1β release in human whole blood assays, questioning its translational relevance. mdpi.complos.org
Other notable antagonists include A-740003 and A-438079, which were evaluated in rat models for neuropathic and inflammatory pain, advancing the field toward pharmacokinetic profiling. mdpi.com More recent CNS-penetrant antagonists developed by various pharmaceutical companies, such as AFC-5128 and JNJ-47965567 (a related Janssen compound), have shown efficacy in preclinical seizure models, particularly in synergy with other drugs. plos.orgmdpi.com
The table below provides a comparative overview of this compound and other selected P2X7 receptor antagonists based on their preclinical pharmacological profiles.
| Compound | Potency (IC50) | Key Preclinical Characteristics | Primary Preclinical Models |
|---|---|---|---|
| This compound | High potency (pIC50 7.8-8.8) across human, rat, and other species. frontiersin.org | High CNS penetration (brain/plasma ratio ~1); orally bioavailable. frontiersin.orgdrugtargetreview.com | Mood disorders, neuroinflammation, drug-resistant epilepsy. frontiersin.orgdrugtargetreview.comfrontiersin.org |
| JNJ-55308942 | Potent and selective. frontiersin.orgsnmjournals.org | CNS-penetrant; advanced to clinical trials. frontiersin.orgsnmjournals.org | Depression models (BCG-induced, chronic stress). frontiersin.org |
| JNJ-47965567 | High potency at human (5 nM), rat (3 nM), and mouse (10 nM) receptors. plos.org | CNS-permeable. plos.org | Seizure models (synergy with carbamazepine). plos.orgmdpi.com |
| Brilliant Blue G (BBG) | Species-dependent; more potent at rat (50 nM) vs. human receptors. plos.org | Limited BBB penetration; non-selective, also blocks P2X4R. mdpi.comnih.gov | Pain, depression, glioma models. mdpi.comnih.gov |
| A-740003 | Data not specified. | Profiled in rats; effective in pain models. mdpi.com | Neuropathic and inflammatory pain. mdpi.com |
| A-438079 | Data not specified. | Profiled in rats; effective in pain models. mdpi.com | Neuropathic and inflammatory pain. mdpi.com |
| AFC-5128 | High potency at human receptor (5 nM); moderate at mouse (280 nM) and rat (500 nM). plos.org | CNS-permeable. plos.org | Seizure models (synergy with carbamazepine), neuropathic pain. plos.orgresearchgate.net |
| GSK1482160 | Data not specified. | Used to develop a radiolabeled PET ligand. mdpi.com | Used for in vivo diagnostic imaging. mdpi.com |
| CE-224535 | Data not specified. | Developed for inflammatory conditions. nih.gov | Rheumatoid arthritis. researchgate.net |
This compound and its successor, JNJ-55308942, represent a significant evolution, demonstrating favorable physicochemical properties, high potency, and efficient CNS partitioning, which are critical for targeting central disorders. frontiersin.org
Advancements in P2X7 Receptor Pharmacology Driven by this compound Research
The development of this compound has been instrumental in advancing the pharmacological understanding of the P2X7 receptor, particularly within the CNS. A key contribution has been the ability to quantitatively link receptor binding to functional outcomes.
The creation of the PET ligand ¹⁸F-JNJ-64413739, which binds to the same site as this compound, was a major breakthrough. snmjournals.org Preclinical studies in rhesus monkeys using this ligand demonstrated reproducible and dose-dependent receptor occupancy by this compound. snmjournals.org This provided an invaluable tool for confirming central target engagement, a critical step in CNS drug development. snmjournals.org These studies established a clear relationship between plasma concentrations of this compound and its occupancy of P2X7 receptors in the brain, allowing for more precise exploration of its pharmacodynamic effects. snmjournals.orgresearchgate.net
Furthermore, research with this compound has helped to elucidate the downstream consequences of P2X7 receptor blockade. Preclinical studies demonstrated that oral administration of this compound leads to a dose-dependent inhibition of IL-1β release in the rat hippocampus. frontiersin.org This central anti-inflammatory effect is consistent with the receptor's known role in activating the NLRP3 inflammasome and driving pro-inflammatory cytokine production. nih.govbenthamdirect.comahajournals.org The ability to measure both central receptor occupancy via PET and downstream cytokine modulation provides a more complete picture of the drug's mechanism of action. researchgate.netnews-medical.net
Identification of Novel Preclinical Biomarkers for P2X7 Receptor Activity
The investigation of this compound has facilitated the validation and identification of several preclinical biomarkers for assessing P2X7 receptor activity and target engagement.
Central Receptor Occupancy via PET: The most direct biomarker for central target engagement is the use of PET imaging with a specific radioligand. snmjournals.org Preclinical evaluation of ¹⁸F-JNJ-64413739 in nonhuman primates confirmed its utility as a PET tracer to quantify P2X7 receptor occupancy by antagonists like this compound, serving as a direct measure of the drug reaching its intended target in the brain. snmjournals.orgiu.edu
Ex Vivo IL-1β Release: A robust and frequently used pharmacodynamic biomarker is the measurement of cytokine release in whole blood samples stimulated ex vivo. Preclinical findings were consistent with clinical studies where this compound suppressed the release of IL-1β from peripheral white blood cells stimulated with lipopolysaccharide (LPS) and the P2X7 agonist BzATP. news-medical.netchdr.nlnih.gov This assay serves as a reliable surrogate for peripheral target engagement.
Circulating Biomarkers: Research into P2X7 biology suggests other potential biomarkers. Studies have shown that P2X7 receptors can be shed into the circulation, with plasma levels potentially increasing under inflammatory conditions. mdpi.com One preclinical study identified the cytokine KC/GRO as a potential P2X7-dependent plasma biomarker following status epilepticus. mdpi.com While not yet specifically validated for this compound, these circulating molecules represent a promising avenue for minimally invasive biomarker discovery.
Exploration of Synergistic Preclinical Therapeutic Approaches
Preclinical research indicates that P2X7 receptor antagonists may offer enhanced therapeutic benefits when used in combination with other agents. While direct synergistic studies with this compound are limited, research on structurally or functionally similar compounds provides a strong rationale for this approach.
In seizure models, P2X7R antagonism has shown significant synergistic potential. For example, the P2X7R antagonists JNJ-47965567 and AFC-5128, when administered alone, had no anticonvulsant effects in the maximal electroshock seizure test in mice. plos.org However, when combined with the anti-seizure medication carbamazepine, they significantly increased its efficacy. plos.orgmdpi.com Furthermore, in a rat model of kindling, both JNJ-47965567 and AFC-5128 significantly delayed seizure development and reduced associated neuroinflammation (Iba1 and GFAP immunoreactivity). plos.org
Another study in a rat model of intrahippocampal injury demonstrated a synergistic protective effect between the P2X7R antagonist BBG and linagliptin, a DPP-4 inhibitor, on hippocampal DNA fragmentation and astrogliosis. mdpi.com These findings suggest that combining a potent, brain-penetrant antagonist like this compound with existing therapies for epilepsy or other neurological disorders could be a promising preclinical strategy to enhance efficacy or achieve therapeutic effects at lower doses.
Unexplored Research Avenues in P2X7 Receptor Biology and Disease Models for this compound
While this compound has been primarily investigated for mood disorders, its unique properties open up numerous unexplored research avenues in P2X7 receptor biology and other disease models. frontiersin.orgdrugtargetreview.comnih.gov
Drug-Resistant Epilepsy: Initial studies have shown that this compound reduces spontaneous seizures in a mouse model of drug-resistant temporal lobe epilepsy, suggesting that P2X7 blockade could be a viable strategy for treatment-refractory epilepsy. frontiersin.org Further preclinical exploration in different epilepsy models is warranted.
Cardiovascular Diseases: The P2X7 receptor is implicated in the chronic inflammation that drives cardiovascular diseases like hypertension and atherosclerosis. ahajournals.org P2X7 activation contributes to the release of IL-1β and IL-18, facilitating immune cell recruitment and endothelial dysfunction. ahajournals.org Preclinical studies using a potent antagonist like this compound in animal models of these conditions could clarify its therapeutic potential.
Oncology: The role of the P2X7 receptor in cancer is complex, with evidence suggesting it can have both tumor-promoting and anti-tumor effects depending on the context. nih.govfrontiersin.org P2X7R is often upregulated in human cancers and can play a trophic role. nih.gov Investigating the effect of this compound in various preclinical cancer models, perhaps in combination with immunotherapy, could be a fruitful research direction.
Autoimmune and Neurodegenerative Diseases: The P2X7 receptor is involved in the pathology of multiple sclerosis (MS), where it regulates T-cell function and cytokine secretion. nih.gov Its role in other neurodegenerative diseases where neuroinflammation is a key component, such as Alzheimer's and Parkinson's disease, is also an area of intense interest. frontiersin.orgalzdiscovery.org The brain-penetrant nature of this compound makes it an ideal tool to probe the therapeutic potential of P2X7 antagonism in these CNS disorders.
P2X7R Polymorphisms: The human P2X7 receptor gene is highly polymorphic, with several single-nucleotide polymorphisms (SNPs) leading to gain- or loss-of-function variants. mdpi.com Future preclinical research using humanized animal models expressing these different P2X7R variants could help predict how genetic differences might influence the therapeutic response to this compound.
Q & A
Q. How to reconcile negative mood outcomes with reduced anhedonia in this compound trials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
